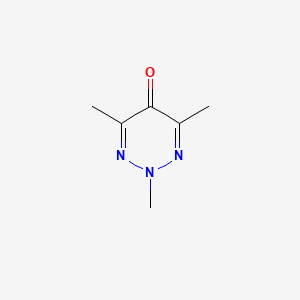

2,4,6-Trimethyl-1,2,3-triazin-5(2H)-one

Description

Properties

CAS No. |

104914-51-4 |

|---|---|

Molecular Formula |

C6H9N3O |

Molecular Weight |

139.16 g/mol |

IUPAC Name |

2,4,6-trimethyltriazin-5-one |

InChI |

InChI=1S/C6H9N3O/c1-4-6(10)5(2)8-9(3)7-4/h1-3H3 |

InChI Key |

AUVSKMSTXZIXMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(N=C(C1=O)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

4,6-Dialkyl-1,2,3-triazin-5(2H)-ones

- Synthesis: Unlike 2,4,6-trimethyl derivatives, 4,6-dialkyl-1,2,3-triazin-5(2H)-ones were historically difficult to synthesize due to regioselectivity challenges. Traditional methods failed to yield pure products until cyclopropenone-based approaches emerged .

3,6-Diamino-1,2,4-triazin-5(2H)-ones

- Synthesis : Prepared via reactions of arylmethylguanidines with hydrazine derivatives, followed by acylation (e.g., acetylation or propionylation) .

- Key Differences: The 1,2,4-triazinone core has nitrogen atoms at positions 1, 2, and 4, contrasting with the 1,2,3-triazinone arrangement. Amino substituents at positions 3 and 6 enable hydrogen bonding, increasing solubility in polar solvents (e.g., water, ethanol) compared to methylated analogs .

4-Amino-1,2,4-triazin-5-ones

- Synthesis: Derived from thiocarbohydrazides or acid hydrazides, these compounds exhibit reactivity at the amino group for further functionalization .

- Reactivity: The amino group at position 4 facilitates electrophilic substitutions, whereas methyl groups in 2,4,6-trimethyl-1,2,3-triazinone limit such reactions due to steric shielding .

Physicochemical Properties

Reactivity and Functionalization

- Acylation: this compound undergoes monoacylation at N-2 under forcing conditions, whereas 3,6-diamino-1,2,4-triazin-5(2H)-one achieves selective N-2 acylation with anhydrides or carbonates . Methyl groups in the 1,2,3-triazinone derivative hinder further substitution, unlike amino-substituted analogs .

- Ring-Opening Reactions: 4-Amino-1,2,4-triazin-5-ones undergo ring expansion or contraction under acidic conditions, a pathway less accessible to methylated triazinones due to electronic deactivation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4,6-Trimethyl-1,2,3-triazin-5(2H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of triazinone derivatives typically involves cyclocondensation reactions. For example, substituted guanidines can react with β-keto esters under reflux in ethanol or methanol to form triazinone cores. Optimization can be achieved via factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) to maximize yield . Key intermediates like N-aminoguanidines (Table 1 in ) are critical precursors, and their purity should be verified via HPLC or NMR before proceeding .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm methyl group positions and aromaticity loss in the triazinone ring. DEPT-135 can differentiate CH groups from quaternary carbons .

- IR : Stretching frequencies for C=O (~1700 cm) and C-N (~1250 cm) validate the triazinone scaffold .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns to distinguish regioisomers .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Use standardized assays for antimicrobial (e.g., MIC against E. coli and S. aureus), anticancer (MTT assay on HeLa cells), and anti-inflammatory (COX-2 inhibition) activity. Employ dose-response curves (0.1–100 μM) and positive controls (e.g., doxorubicin for cytotoxicity). Ensure triplicates to assess reproducibility .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model transition states and charge distribution. Focus on the electrophilic C-5 position, where methyl groups may sterically hinder nucleophilic attack. Compare Fukui indices to identify reactive sites . Validate predictions with kinetic studies (e.g., monitoring reaction rates with substituted amines via UV-Vis) .

Q. How can contradictions in biological activity data (e.g., inconsistent IC values) be resolved?

- Methodological Answer :

- Data Normalization : Account for assay variability by normalizing to internal controls (e.g., % inhibition relative to vehicle).

- Meta-Analysis : Use statistical tools (ANOVA, Tukey’s HSD) to compare datasets across labs. Check for confounding factors like solvent (DMSO vs. water) or cell passage number .

- Mechanistic Studies : Employ SPR or ITC to measure binding affinity to targets (e.g., kinases) and correlate with activity .

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in PBS buffer. Collect time-point samples (0–72 hrs) and analyze degradation via LC-MS. Use Arrhenius plots to extrapolate shelf-life. For oxidative stability, add HO (1–5 mM) and monitor by TLC .

Q. How can AI-driven tools optimize the synthesis and scale-up of this compound?

- Methodological Answer : Implement machine learning (e.g., random forest models) trained on reaction databases to predict optimal catalysts or solvents. Use COMSOL Multiphysics for reactor design simulations (e.g., heat transfer in continuous flow systems) . Autonomous labs with real-time FTIR monitoring can adjust parameters dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.